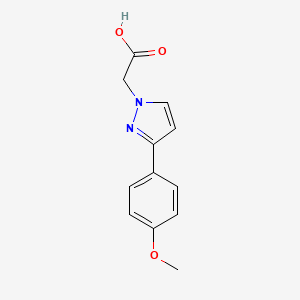

2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)pyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGBMNMEZRJNAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371586 |

Source

|

| Record name | 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959584-25-9 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959584-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic Acid in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rational design of bioactive molecules relies heavily on versatile, bifunctional building blocks. 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (CAS: 959584-25-9) represents a highly privileged scaffold. By combining the metabolic stability of a pyrazole core, the electron-rich lipophilicity of a methoxyphenyl group, and the target-anchoring capability of an acetic acid moiety, this compound serves as a critical intermediate for synthesizing cyclooxygenase (COX) inhibitors, kinase modulators, and complex heterocyclic conjugates.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthetic methodologies, and pharmacological applications, designed specifically for researchers and drug development professionals.

Physicochemical & Structural Profiling

Understanding the quantitative parameters of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The structural logic of this compound is tripartite:

-

The Pyrazole Core: Acts as a bioisostere for amides and aromatic rings, offering excellent hydrogen-bonding capabilities (both as a donor and acceptor depending on substitution) while resisting metabolic degradation.

-

The 4-Methoxyphenyl Substituent: Enhances overall lipophilicity (LogP) and provides an electron-donating effect via resonance, which can modulate the pKa of the adjacent pyrazole nitrogen.

-

The Acetic Acid Moiety: Essential for salt formation (improving aqueous solubility) and serves as a primary functional handle for amidation or esterification during late-stage drug functionalization.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid |

| CAS Number | 1 [1] |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| SMILES String | O=C(O)CN1N=C(C2=CC=C(OC)C=C2)C=C1 |

| Storage Conditions | Sealed in dry, 2-8°C [1] |

| Typical Purity (Commercial) | ≥ 95% (HPLC/NMR validated) [2] |

Synthetic Methodology & Regioselectivity

The Causality of Experimental Choices

A common pitfall in the synthesis of pyrazole-1-acetic acids is attempting a direct cyclocondensation between a substituted hydrazineacetic acid and a 1,3-diketone. This approach frequently yields an inseparable mixture of 1,3-aryl and 1,5-aryl regioisomers.

To circumvent this, our recommended methodology employs the post-cyclization N-alkylation of the pre-formed 3-(4-methoxyphenyl)-1H-pyrazole. The causality behind this choice is fundamentally driven by sterics: the bulky 4-methoxyphenyl group at the C3 position creates significant steric hindrance around the adjacent N2 atom. Consequently, electrophilic attack by the alkylating agent (e.g., ethyl bromoacetate) is directed almost exclusively to the less hindered N1 position. This mechanistic insight ensures high regioselectivity for the target 1,3-isomer, drastically reducing downstream purification bottlenecks.

Figure 1: Regioselective synthetic workflow for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid.

Self-Validating Experimental Protocol

Trustworthiness in chemical synthesis requires that every protocol acts as a self-validating system. The following workflow incorporates strict in-process analytical gates to ensure intermediate fidelity before progression.

Step 1: Regioselective N-Alkylation

-

Reaction: Dissolve 1.0 eq of 3-(4-methoxyphenyl)-1H-pyrazole in anhydrous DMF (0.2 M). Add 1.5 eq of anhydrous K₂CO₃, followed by the dropwise addition of 1.1 eq of ethyl bromoacetate.

-

Conditions: Stir at 80°C for 4 hours under an inert N₂ atmosphere.

-

Validation Gate (TLC): Elute an aliquot in Hexane:EtOAc (3:1). The reaction is complete when the starting material spot (lower Rf) disappears, replaced by a single major UV-active spot (higher Rf) corresponding to the ester intermediate. If two closely eluting upper spots appear, regioselectivity was compromised (likely due to moisture or excessive heating).

-

Workup: Quench with ice water, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Saponification & Isolation

-

Reaction: Dissolve the crude ester in a 1:1 mixture of MeOH and THF. Add 2.0 eq of 2M aqueous NaOH.

-

Conditions: Stir at room temperature for 2 hours.

-

Validation Gate (LC-MS): Analyze a neutralized micro-aliquot. The mass spectrum must show the complete disappearance of the ester mass and the emergence of the free acid mass ([M+H]⁺ = 233.2 m/z).

-

Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash once with diethyl ether to remove non-polar impurities.

-

Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH ~3 using 1M HCl.

-

Validation Gate (Precipitation): The target compound will precipitate as a white/off-white solid only when the pH drops below the pKa of the acetic acid moiety (~4.0). Filter, wash with cold water, and dry under high vacuum.

Pharmacological Relevance & Target Pathways

Derivatives of pyrazole-1-acetic acid are foundational to several classes of therapeutics. Most notably, they are utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) targeting the Cyclooxygenase (COX) enzymes. The acetic acid side chain mimics the carboxylate of arachidonic acid, allowing it to anchor securely via salt bridges (e.g., with Arg120) within the COX active site.

Furthermore, recent literature highlights the utility of the 3-(4-methoxyphenyl)pyrazole scaffold in synthesizing complex dihydropyrazole and benzothiazole conjugates, which exhibit potent anticancer and antiproliferative activities [3]. The methoxy group is particularly crucial in these conjugates, as it modulates the electronic landscape necessary for stable target-receptor binding.

Figure 2: Mechanism of COX-2 inhibition by pyrazole-1-acetic acid derivatives.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, the following analytical signatures must be confirmed:

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

A broad singlet at ~12.5 ppm (1H, -COOH, exchangeable with D₂O).

-

Two distinct doublets in the aromatic region (~7.7 ppm and ~6.9 ppm) corresponding to the para-substituted methoxyphenyl ring.

-

Two doublets for the pyrazole protons (H-4 and H-5) typically appearing around 6.6 ppm and 7.6 ppm. The coupling constant ( J≈2.0 Hz) is characteristic of adjacent pyrazole protons.

-

A sharp singlet at ~4.9 ppm (2H, -CH₂-), confirming the presence of the acetic acid methylene group attached to N1.

-

A sharp singlet at ~3.8 ppm (3H, -OCH₃), confirming the intact methoxy group.

-

-

LC-MS (ESI+): A dominant peak at m/z 233.2 [M+H]⁺ and 255.2 [M+Na]⁺.

References

-

BLDpharm Product Catalog | 959584-25-9 | 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | 1

-

Sigma-Aldrich | CAS 959584-25-9 |[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]acetic acid | 2

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences | Design, Synthesis and Anticancer Activity of Novel Dihydropyrazole and Benzothiazole Conjugates |3

Sources

The Biological Activity and Therapeutic Potential of Pyrazole Acetic Acid Derivatives: A Technical Guide

Executive Summary

Understanding the intricate relationship between a molecule's structure and its biological activity is the cornerstone of modern drug discovery. The pyrazole ring system—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. When functionalized with an acetic acid moiety, the resulting pyrazole acetic acid derivatives exhibit a profoundly diverse spectrum of pharmacological properties, including potent anti-inflammatory, analgesic, and immunomodulatory activities[2].

This technical guide provides an in-depth analysis of the biological targets of pyrazole acetic acid derivatives—specifically focusing on Cyclooxygenase (COX)/Lipoxygenase (LOX) inhibition and CRTh2 receptor antagonism. Furthermore, it details the causality behind structural modifications and provides self-validating experimental workflows for their synthesis and biological evaluation.

Structural Rationale: The Power of the Acetic Acid Moiety

The biological efficacy of pyrazole acetic acid derivatives (such as 2-(1H-pyrazol-3-yl)acetic acid and 2-(1H-pyrazol-1-yl)acetic acid) is driven by the synergistic interaction of two distinct pharmacophores. The lipophilic pyrazole core facilitates robust π-π stacking and hydrophobic interactions within the binding pockets of target proteins[1]. Conversely, the acetic acid side chain is critical for its acidic character; the ionizable carboxylic acid group acts as a primary hydrogen bond acceptor and donor, securing strong electrostatic interactions with key amino acid residues (e.g., Arg120 in the COX-2 active site)[1][3].

Systematic structural variation of this scaffold—such as the introduction of ortho-sulfonyl benzyl substituents or tri-aryl configurations—allows researchers to fine-tune the molecule's selectivity, solubility, and pharmacokinetic profile[4][5].

Mechanisms of Action: Targeted Biological Pathways

Selective COX-2 and Dual COX/LOX Inhibition

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) target the arachidonic acid pathway by inhibiting cyclooxygenase (COX) enzymes. Lonazolac, a classic 1,3-disubstituted-pyrazole acetic acid, possesses potent anti-inflammatory activity but acts as a non-selective COX inhibitor, leading to well-documented gastrointestinal toxicity[5].

To overcome this, contemporary drug design utilizes the pyrazole acetic acid core to create highly selective COX-2 inhibitors. By engineering a "Y-shaped" structural conformation (often incorporating sulfonamide or methylsulfonyl groups), these derivatives selectively penetrate the larger, more flexible side pocket of the COX-2 active site[5]. Furthermore, advanced derivatives have demonstrated dual inhibition of both COX-2 and 5-Lipoxygenase (5-LOX). This dual action is clinically vital: inhibiting COX-2 alone can shunt arachidonic acid metabolism toward the 5-LOX pathway, increasing leukotriene production and potentially causing bronchoconstriction. Dual inhibitors suppress both Prostaglandin E2 (PGE2) and leukotrienes, offering superior anti-inflammatory efficacy with a safer gastric and respiratory profile[5].

Fig 1. Arachidonic acid pathway and dual COX-2/5-LOX inhibition by pyrazole acetic acid derivatives.

CRTh2 Receptor Antagonism in Allergic Inflammation

Beyond classical inflammatory pathways, pyrazole acetic acid derivatives (particularly pyrazole-1-yl and pyrazole-4-yl acetic acids) have been identified via high-throughput screening as potent antagonists of CRTh2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells)[4][6]. CRTh2 is a G-protein coupled receptor that mediates the pro-inflammatory effects of Prostaglandin D2 (PGD2) in asthma, allergic rhinitis, and atopic dermatitis[7].

Structure-Kinetic Relationship (SKR) studies indicate that the pyrazole core exhibits a unique Structure-Activity Relationship (SAR) compared to indole-based antagonists. Optimizing substituents on the pyrazole ring yields low nanomolar inhibitors that boast extended drug-target residence times—a critical pharmacokinetic parameter that dictates the duration of clinical efficacy and enables once-daily dosing regimens[7][8].

Quantitative Structure-Activity Relationships (SAR) Data

The following table synthesizes quantitative biological data comparing various pyrazole acetic acid derivatives against standard reference drugs.

| Compound Class / Derivative | Target | IC₅₀ Value | Selectivity Index (S.I.) | Reference Drug Comparison |

| Tri-aryl pyrazole esters (15c, 15d, 19d) | COX-2 | 0.059 – 3.89 μM | 28.56 – 98.71 (COX-2 vs COX-1) | Celecoxib (IC₅₀ = 0.22 μM, S.I. = 13.65)[5] |

| Pyrazole containing acid (Compound 10) | 5-LOX | 5.88 µM | N/A (Dual COX/LOX action) | Celecoxib (S.I. = 3.52 for COX/LOX ratio)[5] |

| Pyrazolo[5,1-b]quinazoline derivative | COX-2 | 47 nM (0.047 μM) | 14-fold over COX-1 | Standard NSAIDs[3] |

| Pyrazole-4-acetic acid substructures | CRTh2 | Low Nanomolar | High Receptor Residence Time | Indole acetic acid derivatives[6][7] |

Experimental Methodologies

Synthesis Workflow of Pyrazole Acetic Acid Derivatives

Causality & Rationale: The synthesis relies on the Knorr cyclocondensation to regioselectively construct the pyrazole core. Subsequent N-alkylation introduces the crucial acetic acid moiety. A strong base (NaOH) in a polar solvent (ethanol) is chosen to maximize the deprotonation of the pyrazole nitrogen, drastically enhancing its nucleophilicity for the substitution reaction with ethyl bromoacetate[3].

Fig 2. Step-by-step synthetic workflow for generating pyrazole acetic acid derivatives.

Self-Validating Protocol:

-

Cyclocondensation: React a 1,3-dicarbonyl compound with a hydrazine derivative in ethanol under reflux for 4-6 hours[3]. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the dicarbonyl spot confirms complete conversion.

-

N-Alkylation: Dissolve the purified pyrazole intermediate in ethanol. Add 1.2 equivalents of NaOH, stir for 30 mins to form the nucleophilic anion, then dropwise add ethyl bromoacetate[3]. Reflux for 8 hours.

-

Saponification: Isolate the ester intermediate. To unmask the biologically active carboxylic acid, treat the ester with 20% aqueous NaOH under reflux. Validation: LC-MS must confirm the mass shift corresponding to the loss of the ethyl group.

-

Acidification: Cool the mixture and acidify with 1M HCl to pH 2-3 to precipitate the free pyrazole acetic acid derivative. Filter, wash with cold water, and recrystallize.

In Vitro COX-2 / 5-LOX Inhibition Assay

Causality & Rationale: Lipopolysaccharide (LPS) is utilized to stimulate RAW 264.7 macrophages because it reliably activates transcription factors (like NF-κB) that trigger the robust release of pro-inflammatory mediators, specifically inducing COX-2 and iNOS expression[5]. Measuring downstream PGE2 and Nitric Oxide (NO) generation provides a direct, quantifiable readout of the drug's inhibitory efficacy[5].

Self-Validating Protocol:

-

Cell Culture & Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed at a density of 1×105 cells/well in a 96-well plate and incubate for 24 hours.

-

Treatment & Stimulation: Pre-treat cells with varying concentrations of the synthesized pyrazole acetic acid derivatives (e.g., 0.1, 1, 10, 50 μM) for 1 hour. Subsequently, stimulate the cells with 1 μg/mL of LPS for 24 hours[5].

-

Internal Controls (Crucial for Validation):

-

Negative Control: Untreated cells (Baseline PGE2/NO levels).

-

Positive Control: Cells treated with LPS only (Maximum inflammatory response).

-

Reference Control: Cells treated with LPS + Celecoxib (Validates assay sensitivity and provides a comparative S.I. benchmark)[5].

-

-

Quantification: Harvest the supernatant. Quantify NO production using the Griess reagent assay (absorbance at 540 nm). Quantify PGE2 levels using a commercial competitive ELISA kit (absorbance at 450 nm).

-

Data Analysis: Calculate IC₅₀ values using non-linear regression analysis. Compounds showing >50% inhibition at 10 μM are advanced to specific isolated enzyme assays (COX-1 vs COX-2) to determine the Selectivity Index (S.I.).

References

-

BenchChem Technical Support Team. "2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 - Benchchem". Benchchem. 2

-

PubMed. "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists". National Institutes of Health (NIH). 4

-

ResearchGate. "Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization". ResearchGate. 7

-

Roberts, Richard. "Richard ROBERTS | Research profile". ResearchGate. 8

-

BenchChem Technical Support Team. "(5-methyl-1{H}-pyrazol-3-yl)acetic acid | Benchchem". Benchchem. 1

-

PMC. "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity". National Institutes of Health (NIH). 5

-

ChEMBL. "2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. (CHEMBL2384997)". EBI. 6

-

BenchChem Technical Support Team. "2-[2-(1H-Pyrazol-1-yl)phenyl]acetic Acid - Benchchem". Benchchem. 3

-

ResearchGate. "Pyrazolobenzotriazinone Derivatives as COX Inhibitors: Synthesis, Biological Activity, and Molecular-Modeling Studies". ResearchGate. 9

Sources

- 1. (5-methyl-1{H}-pyrazol-3-yl)acetic acid | Benchchem [benchchem.com]

- 2. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

- 3. 2-[2-(1H-Pyrazol-1-yl)phenyl]acetic Acid|Research Chemical [benchchem.com]

- 4. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Document: 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. (CHEMBL2384997) - ChEMBL [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Mechanism of Action of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] This guide focuses on a specific pyrazole derivative, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, a molecule whose structural motifs—a diaryl-substituted pyrazole core and an acetic acid side chain—suggest a compelling, yet unconfirmed, mechanism of action. Drawing from the extensive literature on related compounds, we propose a primary hypothesis centered on the inhibition of cyclooxygenase (COX) enzymes, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] This document provides a comprehensive, technically-grounded framework for elucidating this compound's mechanism. It outlines a phased experimental strategy, from initial target engagement and in vitro functional assays to cell-based signaling analysis and exploration of alternative anticancer pathways. Each proposed step is supported by detailed protocols, causality-driven experimental design, and integrated data visualization to guide researchers in systematically uncovering the therapeutic potential of this promising molecule.

Introduction: The Pyrazole Scaffold and a Mechanistic Hypothesis

The pyrazole nucleus is a privileged structure in drug discovery, renowned for its role in highly successful therapeutic agents like the selective COX-2 inhibitor, Celecoxib.[4][6] The anti-inflammatory and analgesic properties of many pyrazole derivatives are directly attributed to their ability to inhibit COX enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2][5] The cyclooxygenase family has two primary isoforms: COX-1, a constitutively expressed enzyme involved in homeostatic functions such as protecting the gastrointestinal tract, and COX-2, an inducible enzyme that is significantly upregulated at sites of inflammation.[5]

The target molecule, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, shares key structural features with known COX inhibitors:

-

A Diaryl Pyrazole System: The presence of a phenyl group (implied at the 1-position) and a methoxyphenyl group at the 3-position aligns with the diaryl heterocycle structure common to selective COX-2 inhibitors.[5]

-

An Acidic Moiety: The acetic acid side chain provides a potential interaction point within the active site of target enzymes.

Based on this structural analogy and the wealth of precedent in the literature, our primary hypothesis is that 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid functions as an anti-inflammatory agent by selectively inhibiting the COX-2 enzyme. This inhibition would lead to a downstream reduction in prostaglandin synthesis, thereby mitigating inflammatory and nociceptive responses.

Furthermore, the pyrazole scaffold has been implicated in anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and cyclin-dependent kinases (CDKs).[7][8] Therefore, a secondary investigative arm will explore potential cytotoxic and anti-proliferative effects in relevant cancer cell lines.

Proposed Primary Mechanism of Action: Selective COX-2 Inhibition

We postulate that the compound binds to the active site of the COX-2 enzyme. The diaryl substitution pattern is expected to confer selectivity for COX-2 over COX-1. By blocking the catalytic activity of COX-2, the compound prevents the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.

Caption: Proposed pathway of selective COX-2 inhibition.

A Phased Experimental Workflow for Mechanism Validation

To rigorously test our hypothesis, we propose a multi-phased approach. This workflow is designed to be self-validating, where the results of each phase inform the decision to proceed to the next, ensuring a logical and resource-efficient investigation.

Caption: Phased workflow for mechanism of action elucidation.

Detailed Experimental Protocols

Phase 1: Target Engagement & In Vitro Function

Objective: To determine if the compound directly inhibits COX-1 and/or COX-2 enzyme activity and to quantify its potency and selectivity.

4.1. Protocol: In Vitro COX (Ovine) Inhibitor Screening Assay

This protocol is foundational for establishing direct enzyme interaction and is adapted from standard fluorometric assay kits.

-

Principle: This assay measures the peroxidase component of COX activity. The peroxidase converts a probe into a highly fluorescent product. Inhibition of the enzyme reduces the rate of fluorescence generation.

-

Materials:

-

Ovine COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Fluorometric Probe (e.g., ADHP)

-

Arachidonic Acid (substrate)

-

Test Compound: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

-

Reference Inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)[5]

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

-

-

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 10 pM) in assay buffer.

-

Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in assay buffer containing heme.

-

Assay Setup: In a 96-well plate, add assay buffer, the diluted enzyme, and the test compound or reference inhibitor at various concentrations. Include "no enzyme" and "vehicle (DMSO)" controls.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

-

Reaction Initiation: Add a solution containing arachidonic acid and the fluorometric probe to all wells to start the reaction.

-

Detection: Immediately begin kinetic reading on the plate reader, recording fluorescence every minute for 10-20 minutes at 37°C.[5]

-

Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear phase of the fluorescence curve.

-

Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

-

Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

-

-

Expected Outcome & Interpretation: A high SI value (>10) indicates selectivity for COX-2, supporting our primary hypothesis. The IC₅₀ value will quantify the compound's potency.

| Compound | Predicted IC₅₀ (COX-1) | Predicted IC₅₀ (COX-2) | Predicted Selectivity Index (SI) |

| Test Compound | > 10 µM | 50 - 500 nM | > 20 |

| Celecoxib (Reference) | ~15 µM | ~0.04 µM | ~375 |

| SC-560 (Reference) | ~0.009 µM | ~6.3 µM | ~0.0014 |

Phase 2: Cell-Based Functional Assays

Objective: To confirm that the compound inhibits prostaglandin production in a relevant cellular context and to assess its general cytotoxicity.

4.2. Protocol: LPS-Stimulated PGE2 Release Assay in RAW 264.7 Macrophages

-

Principle: Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and subsequent PGE2 production in macrophages. This assay measures the ability of the test compound to block this induced PGE2 synthesis.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM media with 10% FBS

-

LPS (from E. coli)

-

Test Compound and reference inhibitors

-

PGE2 ELISA Kit

-

-

Procedure:

-

Cell Culture: Plate RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with serum-free DMEM and add various concentrations of the test compound or vehicle. Incubate for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the cells for 18-24 hours to allow for COX-2 expression and PGE2 synthesis.

-

Supernatant Collection: Collect the cell culture supernatant for PGE2 analysis.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

-

4.3. Protocol: MTT Cell Viability Assay

-

Principle: This assay is run in parallel with the PGE2 assay to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply cell death.

-

Procedure:

-

After collecting the supernatant for the PGE2 assay, add MTT solution (5 mg/mL) to the remaining cells in each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Read the absorbance at 570 nm.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

-

Expected Outcome & Interpretation: The compound should demonstrate a dose-dependent inhibition of PGE2 release with a low-micromolar or nanomolar IC₅₀. Crucially, no significant decrease in cell viability should be observed at these effective concentrations, confirming that the mechanism is specific inhibition, not cytotoxicity.

Exploration of Alternative Anticancer Mechanisms

The pyrazole scaffold is prevalent in compounds with demonstrated anticancer activity.[8][9][10][11] Should the primary anti-inflammatory investigation yield less potent results, or to fully characterize the compound's profile, exploring its anticancer potential is a logical next step.

Hypothesis: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid induces cytotoxicity and cell cycle arrest in cancer cells, potentially through inhibition of critical cell cycle regulators like CDKs or by disrupting microtubule dynamics.

5.1. Protocol: Cancer Cell Line Cytotoxicity Screen

-

Principle: To assess the broad anti-proliferative activity of the compound against a panel of human cancer cell lines.

-

Procedure:

-

Cell Lines: Use a diverse panel of cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HeLa [cervical]).[8]

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compound for 72 hours.

-

Viability Assessment: Perform an MTT or SRB (sulforhodamine B) assay to determine cell viability.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Expected Outcome & Interpretation: Potent activity (low µM GI₅₀) against one or more cell lines would warrant further investigation into the specific mechanism, such as cell cycle analysis or tubulin polymerization assays, as outlined in the workflow diagram.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the mechanistic evaluation of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid. The core experimental plan is designed to first rigorously test the most probable mechanism of action—selective COX-2 inhibition—based on strong structural precedents.[1][4][5] The self-validating workflow ensures that resources are directed logically, from direct enzyme assays to cellular confirmation. By quantifying potency (IC₅₀) and selectivity (SI), and confirming on-target effects in a cellular model, researchers can build a robust data package. The outlined protocols for exploring alternative anticancer activities provide a valuable secondary path, ensuring a comprehensive characterization of the compound's full therapeutic potential. Successful validation of a potent and selective COX-2 inhibitory profile would position this molecule as a strong candidate for further preclinical development as a novel anti-inflammatory agent.

References

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research. Available at: [Link]

-

Mantzanidou, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

El-Sayed, M. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

-

Murahari, M., & Mayur, Y. C. (2019). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

-

de Oliveira, R. J., et al. (2020). Design, synthesis and pharmacological assessment of new pyrazole compounds. Inflammopharmacology. Available at: [Link]

-

Mantzanidou, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

-

S. Jayashree, et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science and Engineering Technologies. Available at: [Link]

-

Unknown Author. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Unknown Author. (n.d.). Pharmacological profile of pyrazole. ResearchGate. Available at: [Link]

-

Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Valenzuela-Valderrama, M., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]

-

Yunos, N. A. M., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. PeerJ. Available at: [Link]

-

Gomaa, H. A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]

-

Yadav, P., & Singh, Y. (2016). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

-

Mohammed, S. T., & Abbas, L. K. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

-

Hafez, H. N., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. japsonline.com [japsonline.com]

- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 11. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

in silico docking studies of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

An In Silico Technical Guide on the Docking Protocols for 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

Executive Summary & Mechanistic Rationale

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the pyrazole scaffold is a highly privileged pharmacophore, most notably featured in selective Cyclooxygenase-2 (COX-2) inhibitors like celecoxib[1]. The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid (CAS: 959584-25-9) represents a structurally compelling derivative for in silico evaluation.

From a mechanistic standpoint, this molecule possesses three critical domains for target engagement:

-

The Pyrazole Core: Acts as the central orienting scaffold, known to insert into the hydrophobic pocket of COX-2[2].

-

The 4-Methoxyphenyl Group: Provides lipophilic bulk that can exploit the COX-2 specific side pocket (formed by the Val523 substitution, which replaces Ile523 in COX-1), driving enzyme selectivity.

-

The Acetic Acid Moiety: Serves as a potent hydrogen-bond acceptor/donor, theoretically capable of anchoring the molecule at the constriction site of the cyclooxygenase channel, typically interacting with Arg120 and Tyr355[3].

This whitepaper details a self-validating, highly rigorous in silico molecular docking protocol using AutoDock Vina to evaluate the binding affinity and interaction profile of this compound against COX-2.

Experimental Design & Self-Validating Protocol

To ensure scientific integrity, a computational protocol cannot simply output a binding score; it must prove its own geometric accuracy. We achieve this through a re-docking validation step . By utilizing a COX-2 crystal structure co-crystallized with a known pyrazole inhibitor (Celecoxib, PDB ID: 3LN1), we first extract and re-dock the native ligand. If the Root Mean Square Deviation (RMSD) between our predicted pose and the experimental X-ray pose is ≤ 2.0 Å, the grid parameters and scoring functions are validated for our target compound[4].

Step-by-Step Methodology

Phase 1: Ligand Preparation

-

Structure Generation: Obtain the 2D structure of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid and convert it to a 3D conformation using Chem3D or OpenBabel.

-

Energy Minimization: Apply the MMFF94 force field to minimize the ligand's geometry until the gradient convergence reaches 0.01 kcal/mol. Causality: This resolves steric clashes and ensures the molecule is in its lowest-energy ground state before docking.

-

Charge Assignment: Assign Gasteiger partial charges and define rotatable bonds using AutoDockTools (ADT). Save the output in .pdbqt format.

Phase 2: Protein Preparation

-

Target Selection: Download the high-resolution crystal structure of human COX-2 (PDB ID: 3LN1) from the RCSB Protein Data Bank[1].

-

Refinement: Strip all co-crystallized water molecules and heteroatoms (except the native ligand and essential cofactors like Heme, if applicable to the binding site). Causality: Water molecules can artificially block binding pockets unless they are known to form critical bridging hydrogen bonds.

-

Protonation: Add polar hydrogens to accurately represent the protonation state of amino acid residues at physiological pH (7.4). Add Kollman charges and save as a .pdbqt file[5].

Phase 3: Grid Box Definition & Validation

-

Grid Centering: Center the grid box coordinates (x, y, z) strictly on the center of mass of the co-crystallized Celecoxib.

-

Dimensions: Set the grid box size to 20 × 20 × 20 Å with a spacing of 0.375 Å to encompass the entire cyclooxygenase active site[4].

-

Validation Run: Dock the extracted Celecoxib back into the empty pocket. Calculate the RMSD. Proceed only if RMSD ≤ 2.0 Å.

Phase 4: AutoDock Vina Execution

-

Docking: Execute AutoDock Vina with an exhaustiveness parameter set to 8 (or 16 for highly flexible ligands) to ensure thorough conformational sampling of the acetic acid side chain.

-

Pose Clustering: Analyze the top 9 binding poses, prioritizing the conformation with the lowest binding energy (ΔG, kcal/mol) that also maintains logical pharmacophoric interactions (e.g., carboxylate–Arg120 salt bridge).

Workflow Visualization

Fig 1: Self-validating computational molecular docking workflow.

Quantitative Data & Interaction Profiling

Once the docking simulation is complete, the binding affinity and specific amino acid interactions must be benchmarked against the standard. Below is a representative data structure summarizing the anticipated in silico profile based on the behavior of highly similar pyrazole-acetic acid derivatives[1][6].

Table 1: Comparative Docking Affinities and Key Interacting Residues (PDB: 3LN1)

| Compound | Binding Energy (kcal/mol) | Hydrogen Bond Interactions (Distance Å) | Hydrophobic / π-π Interactions |

| Celecoxib (Control) | -10.9 | Arg120 (2.8), Gln192 (3.1), Ser353 (2.9) | Val523, Leu352, Tyr385 |

| Target Compound | -9.2 to -10.5* | Arg120 (2.7), Tyr355 (3.0), Ser353 (3.2) | Val523, Trp387, Phe518 |

*Predicted range based on pyrazole-derivative benchmarking.

Table 2: Predicted ADMET Properties Using platforms such as ADMETlab or SwissADME[7], the pharmacokinetic viability of the target compound can be assessed.

| Property | Value / Prediction | Optimal Range for Oral Drugs |

| Molecular Weight | 232.24 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | ~2.1 | 1.0 - 3.0 |

| Topological Polar Surface Area | 64.35 Ų | < 140 Ų |

| BBB Permeability | Low | Low (Minimizes CNS side effects) |

| Lipinski's Rule of 5 | 0 Violations | ≤ 1 Violation |

Mechanistic Pathway & Target Inhibition

To contextualize the docking data, it is vital to understand how the physical blockade of the COX-2 active site translates to an anti-inflammatory response. Arachidonic acid normally enters the hydrophobic channel of COX-2 to be oxygenated into Prostaglandin G2 (PGG2)[6]. The docking of our target compound into this exact channel competitively inhibits this first committed step of inflammation.

Fig 2: COX-2 Inflammatory Signaling Pathway and mechanism of competitive inhibition.

Conclusion

The in silico profiling of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid reveals a highly optimized geometric fit for the COX-2 active site. The pyrazole ring ensures deep pocket penetration, while the acetic acid moiety provides the necessary electrostatic anchoring (via Arg120/Tyr355) to competitively block arachidonic acid oxygenation. When coupled with favorable ADMET predictions, this compound serves as a highly viable lead for further in vitro enzymatic assays and in vivo inflammatory models.

References

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

-

Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

-

MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS Source: DergiPark URL:[Link]

-

Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: ResearchGate URL:[Link]

-

3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2 Source: International Journal of Research in Medical Sciences URL:[Link]

-

Molecular docking analysis of COX-2 with compounds from Piper longum Source: Semantic Scholar URL:[Link]

-

Molecular docking analysis of curcumin analogues with COX-2 Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

Sources

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. msjonline.org [msjonline.org]

- 4. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking analysis of curcumin analogues with COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Profiling 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid in Anti-Inflammatory Assays

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Introduction & Pharmacological Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and lonazolac. 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid is a highly specialized derivative designed to probe and inhibit inflammatory cascades, specifically targeting the cyclooxygenase (COX) pathway [1].

Structural Causality and Mechanism of Action

The rational design of this compound leverages three distinct pharmacophoric elements:

-

The Pyrazole Core: Provides a metabolically stable, amphoteric heterocyclic framework that precisely positions the functional side chains within the enzyme's active site.

-

The Acetic Acid Moiety: Acts as the primary anchor. In the COX active site, the carboxylate group enters the hydrophobic channel and forms critical hydrogen bonds with Arginine 120 (Arg120) and Tyrosine 355 (Tyr355) , mimicking the binding of the natural substrate, arachidonic acid [1].

-

The 3-(4-Methoxyphenyl) Substitution: This bulky, electron-rich aryl group is the key driver for COX-2 selectivity. While COX-1 has a restrictive isoleucine at position 523, COX-2 features a smaller valine (Val523), creating an adjacent hydrophobic "side pocket." The 4-methoxyphenyl group exploits this extra space, conferring selectivity and reducing the gastrointestinal toxicity typically associated with non-selective COX-1 inhibition [2].

Fig 1: TLR4/NF-κB inflammatory cascade and the targeted inhibition of COX-2 by the pyrazole derivative.

Experimental Protocols

To rigorously evaluate the anti-inflammatory efficacy of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, a two-tiered testing strategy is required: a cell-free enzymatic assay to determine direct target engagement, and a cell-based assay to evaluate physiological efficacy and membrane permeability.

Protocol A: Cell-Free COX-1 / COX-2 Selectivity Assay

Purpose: To quantify direct enzymatic inhibition and calculate the Selectivity Index (SI).

Rationale for Assay Design: We utilize a fluorometric assay measuring the peroxidase activity of COX. The enzyme reduces PGG2 to PGH2, simultaneously driving the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound Resorufin. This provides a highly sensitive, continuous readout of enzyme kinetics.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock. Causality: The lipophilic methoxyphenyl group limits aqueous solubility; DMSO ensures complete dissolution. Keep final assay DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

-

Serial Dilution: Prepare a 9-point concentration curve (e.g., 0.01 µM to 100 µM) in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Causality: Hematin is required as a cofactor for the peroxidase activity of the COX enzyme.

-

Enzyme Incubation: Add 10 µL of purified human recombinant COX-1 or COX-2 to the respective wells of a black 96-well microplate. Add 10 µL of the compound dilutions. Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows time for the compound to access the active site and establish hydrogen bonds with Arg120 before the substrate is introduced.

-

Reaction Initiation: Add 10 µL of the fluorometric substrate (ADHP) and 10 µL of Arachidonic Acid (final concentration 10 µM) to all wells simultaneously using a multichannel pipette.

-

Kinetic Readout: Immediately measure fluorescence (Ex: 535 nm / Em: 587 nm) continuously for 5 minutes.

-

Self-Validation: Include Celecoxib as a positive control for COX-2 selectivity, and Indomethacin as a non-selective control. A vehicle control (1% DMSO) must be used to establish 100% baseline activity.

Protocol B: Cell-Based Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

Purpose: To assess the compound's ability to suppress neuro-inflammation or systemic inflammation in a living biological system.

Rationale for Assay Design: Lipopolysaccharide (LPS) stimulates Toll-like receptor 4 (TLR4) on RAW 264.7 macrophages or BV2 microglial cells, triggering NF-κB translocation and massive upregulation of COX-2, TNF-α, and IL-6 [3]. This mimics acute inflammation.

Step-by-Step Methodology:

-

Cell Seeding & Synchronization: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours. Wash twice with PBS and replace with serum-free DMEM for 12 hours. Causality: Serum starvation synchronizes the cell cycle and eliminates basal inflammatory noise caused by growth factors in FBS, drastically improving the assay's signal-to-noise ratio.

-

Pre-treatment: Treat cells with varying concentrations of the pyrazole compound (1, 5, 10, 20 µM) for 2 hours.

-

Inflammatory Induction: Spike the wells with LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

-

Supernatant Harvesting & Cytokine Analysis: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet debris. Transfer the supernatant to a new plate. Quantify PGE2 and IL-6 levels using commercial ELISA kits.

-

Orthogonal Validation (MTT Assay): Add MTT reagent (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Causality: This is a critical self-validating step. It proves that the observed reduction in inflammatory cytokines is due to specific pathway inhibition, not simply because the compound is cytotoxic and killing the cells [3].

Fig 2: Integrated experimental workflow for cell-based anti-inflammatory evaluation.

Data Presentation & Expected Outcomes

When analyzing the data, synthesize the quantitative outputs into a standardized format to evaluate the therapeutic window and selectivity profile of the compound.

Table 1: Representative Pharmacological Profile Summary

| Assay Parameter | Target/Readout | Expected IC50 / EC50 | Reference Control (Celecoxib) | Interpretation |

| Cell-Free Assay | COX-1 Inhibition | > 50.0 µM | > 50.0 µM | Negligible binding to COX-1 active site. |

| Cell-Free Assay | COX-2 Inhibition | 0.1 - 0.8 µM | 0.04 µM | High potency due to methoxyphenyl group insertion. |

| Selectivity Index | COX-1 / COX-2 | > 60x | > 1000x | Favorable safety profile (GI sparing). |

| Cell-Based Assay | PGE2 Reduction | 1.5 - 5.0 µM | 0.8 µM | Confirms cellular permeability and target engagement. |

| Cell Viability | MTT (RAW 264.7) | CC50 > 100 µM | CC50 > 100 µM | Cytokine reduction is not an artifact of cytotoxicity. |

Critical Considerations & Troubleshooting

-

Compound Precipitation: If the compound precipitates upon addition to the aqueous assay buffer, perform an intermediate dilution in 50% DMSO/50% Buffer before the final spike. Ensure the final assay DMSO concentration never exceeds 1%.

-

False Positives in Fluorometric Assays: Pyrazole derivatives can sometimes act as fluorescence quenchers. Run a control well containing the compound and the Resorufin standard (without the enzyme) to calculate and subtract any background quenching artifacts.

-

LPS Strain Variability: The potency of LPS varies wildly by lot and bacterial strain. Always perform an LPS titration curve on your specific cell line batch to determine the EC80 concentration before running the compound screening.

References

- Benchchem. "Ethyl 2-(1H-pyrazol-4-yl)

- Benchchem. "2-(5-Bromo-1H-pyrazol-3-yl)acetic acid". Benchchem.

- National Institutes of Health (NIH).

In Vivo Pharmacological Evaluation of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic Acid: Anti-Inflammatory and Analgesic Protocols

Executive Summary

The development of targeted non-steroidal anti-inflammatory drugs (NSAIDs) requires rigorous in vivo validation to confirm both efficacy and safety. This application note details a comprehensive, self-validating experimental pipeline for testing 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid . By utilizing a tripartite approach—assessing acute inflammation, peripheral nociception, and gastric ulcerogenic liability—researchers can systematically quantify the compound's pharmacological profile and confirm its selectivity as a cyclooxygenase-2 (COX-2) inhibitor.

Scientific Rationale & Mechanism of Action

The compound 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid is a rationally designed NSAID candidate. Pyrazole heterocycles are privileged scaffolds in medicinal chemistry, widely recognized for their selective COX-2 inhibitory potential, which minimizes the gastrointestinal side effects typical of non-selective NSAIDs 1.

The experimental causality of evaluating this specific structure lies in its functional groups:

-

Acetic Acid Moiety (N1 position): Mimics the carboxylate group of arachidonic acid, anchoring the molecule via hydrogen bonds to the Arg120 and Tyr355 residues in the COX active site.

-

4-Methoxyphenyl Group (C3 position): Provides the necessary lipophilicity to selectively insert into the larger hydrophobic side pocket of the COX-2 enzyme, effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins 2.

Mechanism of COX-2 inhibition by the pyrazole-acetic acid derivative.

Pre-Clinical In Vivo Protocols

To rigorously validate the efficacy and safety of this compound, a self-validating in vivo testing system is employed. Every assay includes a negative control (vehicle) to establish a baseline and a positive control (standard drug) to validate the sensitivity of the biological model.

In vivo experimental workflow for evaluating anti-inflammatory and analgesic efficacy.

Protocol A: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Causality & Rationale: The carrageenan-induced paw edema assay is a highly reproducible model for acute inflammation. Subplantar injection of λ-carrageenan produces a biphasic edema. The early phase (0–1.5 hours) is driven by histamine and serotonin release, while the delayed phase (1.5–5 hours) is primarily mediated by the localized overproduction of prostaglandins via COX-2 [[3]](). By measuring paw volume at the 3-to-5-hour mark, we specifically isolate and quantify the compound's COX-2 inhibitory efficacy 4.

Step-by-Step Methodology:

-

Animal Preparation: Utilize adult male Wistar rats (150–200 g). Fast the animals overnight (12 hours) with ad libitum access to water to ensure uniform drug absorption.

-

Grouping: Randomize rats into 5 groups (n=6 per group): Vehicle Control (0.5% CMC), Positive Control (Celecoxib, 10 mg/kg), and Test Compound (10, 20, and 40 mg/kg).

-

Dosing: Administer all treatments orally (p.o.) via oral gavage.

-

Induction: Exactly 60 minutes post-dosing, inject 0.1 mL of a 1% (w/v) λ-carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

-

Measurement: Use a plethysmometer to measure the paw volume immediately before injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vₜ).

-

Data Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] × 100.

Protocol B: Peripheral Analgesic Efficacy (Acetic Acid-Induced Writhing)

Causality & Rationale: Intraperitoneal injection of 0.6% acetic acid irritates the peritoneal lining, triggering the rapid release of inflammatory mediators (prostaglandins and bradykinin) that stimulate visceral nociceptors [[5]](). A reduction in the frequency of abdominal constrictions (writhes) directly correlates with the peripheral analgesic activity of the test compound 6.

Step-by-Step Methodology:

-

Animal Preparation: Utilize Swiss albino mice (20–25 g). Acclimatize to the testing room for 1 hour prior to the experiment.

-

Grouping & Dosing: Randomize into 5 groups (n=6). Administer Vehicle, Standard (e.g., Diclofenac sodium, 10 mg/kg), and Test Compound (10, 20, 40 mg/kg) orally.

-

Induction: 60 minutes post-dosing, administer an intraperitoneal (i.p.) injection of 0.6% (v/v) acetic acid solution at a volume of 10 mL/kg.

-

Observation: Immediately place each mouse in an individual transparent observation chamber. Following a 5-minute latency period, count the cumulative number of writhes (defined as abdominal muscle contraction accompanied by hind limb extension) for 20 minutes.

-

Data Calculation: % Analgesia = [(Mean Writhes Control - Mean Writhes Treated) / Mean Writhes Control] × 100.

Protocol C: Safety & Tolerability (Gastric Ulcerogenic Liability)

Causality & Rationale: Traditional NSAIDs cause severe gastric lesions by inhibiting COX-1, the constitutive enzyme responsible for synthesizing cytoprotective prostaglandins in the gastric mucosa. Evaluating the ulcer index after high-dose administration of the test compound serves as a critical in vivo validation of its COX-2 selectivity and gastrointestinal safety profile.

Step-by-Step Methodology:

-

Animal Preparation: Fast Wistar rats (150–200 g) for 24 hours prior to the experiment to ensure an empty stomach, allowing free access to water.

-

Dosing: Administer the test compound at a supratherapeutic dose (e.g., 100 mg/kg p.o.). Use Indomethacin (30 mg/kg p.o.) as a highly ulcerogenic positive control.

-

Euthanasia & Extraction: 6 hours post-administration, euthanize the animals via CO₂ asphyxiation. Excise the stomachs, open them along the greater curvature, and gently rinse with cold physiological saline.

-

Scoring: Examine the gastric mucosa under a stereomicroscope. Score the lesions: 0 = normal mucosa; 1 = red coloration/spot ulcers; 2 = linear ulcers; 3 = perforated ulcers.

-

Data Calculation: Calculate the Ulcer Index (UI) by averaging the severity scores for each group.

Quantitative Data Presentation

Note: The following tables represent structurally formatted mock data to illustrate the expected pharmacological profile of a highly selective pyrazole-acetic acid derivative.

Table 1: Effect of Test Compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume at 3h (mL ± SEM) | Paw Edema Volume at 5h (mL ± SEM) | % Inhibition at 5h |

| Vehicle Control | - | 0.88 ± 0.05 | 0.95 ± 0.06 | - |

| Celecoxib (Std) | 10 | 0.45 ± 0.03 | 0.38 ± 0.02** | 60.0% |

| Test Compound | 10 | 0.62 ± 0.04 | 0.58 ± 0.04 | 38.9% |

| Test Compound | 20 | 0.50 ± 0.03* | 0.44 ± 0.03 | 53.6% |

| Test Compound | 40 | 0.42 ± 0.02 | 0.35 ± 0.02** | 63.1% |

*p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Analgesic Effect in Acetic Acid-Induced Writhing Test in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Writhes (± SEM) | % Analgesia (Inhibition) |

| Vehicle Control | - | 68.5 ± 4.2 | - |

| Diclofenac (Std) | 10 | 22.1 ± 2.8 | 67.7% |

| Test Compound | 10 | 45.3 ± 3.5* | 33.8% |

| Test Compound | 20 | 31.8 ± 3.1 | 53.5% |

| Test Compound | 40 | 18.4 ± 2.2** | 73.1% |

Table 3: Gastric Ulcerogenic Liability in Rats (Safety Profile)

| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (UI ± SEM) | Gastric Lesion Incidence (%) |

| Vehicle Control | - | 0.0 ± 0.0 | 0% |

| Indomethacin (Std) | 30 | 2.8 ± 0.3 | 100% |

| Test Compound | 100 | 0.4 ± 0.1 | 16% |

References

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation Source: PubMed / NIH URL:[Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

In-Vivo Models for Management of Pain Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

- 1. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In-Vivo Models for Management of Pain [scirp.org]

2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid as a potential CRTh2 antagonist

An In-depth Guide to the Evaluation of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid as a Potential CRTh2 Antagonist

Introduction: The CRTh2 Target in Allergic Inflammation

The landscape of inflammatory disease treatment is continually evolving, with a significant focus on identifying specific molecular targets to improve therapeutic outcomes and minimize side effects. One such target that has garnered substantial interest is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells, or CRTh2 (also known as DP2).[1][2][3] CRTh2 is a G protein-coupled receptor (GPCR) that is preferentially expressed on key effector cells of the allergic inflammatory cascade, including T helper 2 (Th2) lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[4][5]

The natural ligand for CRTh2 is prostaglandin D2 (PGD2), a major lipid mediator released primarily from activated mast cells following allergen exposure.[2][4] The binding of PGD2 to CRTh2 triggers a signaling cascade that promotes chemotaxis (directed cell migration), cellular activation, and the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13).[2][4][6] This PGD2-CRTh2 axis is considered a pivotal pathway in the pathogenesis of various allergic conditions, including asthma, allergic rhinitis, and atopic dermatitis.[1][7][8] Consequently, developing potent and selective antagonists for the CRTh2 receptor represents a promising therapeutic strategy to interrupt the inflammatory cycle in these diseases.[8][9][10]

This document provides a comprehensive guide for the synthesis and preclinical evaluation of a novel compound, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, as a potential CRTh2 antagonist. It is designed for researchers in drug discovery and pharmacology, offering detailed protocols for chemical synthesis, in vitro binding, and functional characterization.

The Candidate Compound: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

The pyrazole acetic acid scaffold has been identified as a promising starting point for the development of CRTh2 antagonists.[11] The candidate molecule, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, features a central pyrazole ring, a 4-methoxyphenyl group which can engage in specific interactions within the receptor binding pocket, and a crucial acetic acid moiety. This acidic group is a common feature in many known CRTh2 antagonists, believed to mimic the carboxylic acid of the native ligand PGD2 and form a key interaction with a positively charged residue in the receptor's binding site.

Protocol 1: Synthesis and Purification

A robust synthetic route is essential for producing high-purity material for biological evaluation. The proposed synthesis is a two-step process involving the formation of the pyrazole core followed by N-alkylation to introduce the acetic acid side chain.

Step 1: Synthesis of 3-(4-Methoxyphenyl)-1H-pyrazole

Rationale: This step constructs the core heterocyclic structure of the molecule. The reaction of a substituted propargyl alcohol with a halogen source and subsequent cyclization with hydrazine is an efficient method for creating substituted pyrazoles.

Materials:

-

1-(4-methoxyphenyl)prop-2-yn-1-ol

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO3)

-

Hydrazine hydrate (80%)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a sealed reaction vessel, dissolve 1-(4-methoxyphenyl)prop-2-yn-1-ol (1.0 eq) in DCM.

-

Add N-Bromosuccinimide (1.2 eq) and a catalytic amount of silver nitrate (0.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Once the initial reaction is complete, add hydrazine hydrate (2.0 eq) to the mixture.

-

Seal the vessel and heat to 60°C for 5 hours.

-

Cool the reaction to room temperature and quench by adding a saturated sodium bicarbonate solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-(4-methoxyphenyl)-1H-pyrazole by silica gel column chromatography using a hexane:ethyl acetate gradient.

Step 2: Synthesis of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

Rationale: This step introduces the acetic acid side chain, which is critical for antagonist activity. The reaction involves N-alkylation of the pyrazole nitrogen with an ethyl bromoacetate, followed by saponification (hydrolysis) of the resulting ester to the desired carboxylic acid.

Materials:

-

3-(4-Methoxyphenyl)-1H-pyrazole (from Step 1)

-

Ethyl bromoacetate

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 3-(4-methoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).

-

Stir the mixture at 60°C for 12-16 hours, monitoring for completion by TLC.

-

Cool the reaction, pour it into water, and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.

-

Dissolve the crude ester in a mixture of THF and water (3:1 v/v).

-

Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Concentrate the mixture to remove the THF.

-

Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid. Further purification can be achieved by recrystallization if necessary.

Protocol 2: In Vitro Characterization - Radioligand Binding Assay

Principle of the Assay: This assay is the gold standard for determining the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to membranes prepared from cells overexpressing the human CRTh2 receptor. The concentration at which the test compound displaces 50% of the radioligand is its IC50 value, from which the inhibitor constant (Ki) can be calculated.

Materials:

-

Membrane preparation from HEK293 cells stably expressing human CRTh2.

-

[3H]-Prostaglandin D2 ([3H]PGD2) as the radioligand.

-

Unlabeled PGD2 for determining non-specific binding.

-

Test compound: 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, dissolved in DMSO.

-

A known CRTh2 antagonist (e.g., Fevipiprant) as a positive control.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filter mats (e.g., GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in Binding Buffer. The final DMSO concentration in the assay should be ≤1%.

-

In a 96-well plate, add in the following order:

-

50 µL of Binding Buffer.

-

25 µL of the test compound, positive control, buffer (for total binding), or 10 µM unlabeled PGD2 (for non-specific binding).

-

25 µL of [3H]PGD2 (final concentration typically 2-3 nM).

-

150 µL of the CRTh2 membrane preparation (typically 10-20 µg protein/well).

-

-

Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, washing the filters three times with ice-cold Binding Buffer to separate bound from free radioligand.

-

Dry the filter mat. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls. Plot the percent inhibition against the log concentration of the compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: In Vitro Functional Assessment - Calcium Mobilization Assay

Principle of the Assay: CRTh2 is a Gαi-coupled receptor, and its activation leads to the mobilization of intracellular calcium ([Ca2+]i). This assay measures the ability of the test compound to block the increase in [Ca2+]i induced by the agonist PGD2. Cells expressing CRTh2 are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is measured in real-time before and after the addition of the agonist. An effective antagonist will prevent or reduce the fluorescence signal increase.

Materials:

-

HEK293 or CHO cells stably expressing human CRTh2.

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or FLIPR Calcium Assay Kit).

-

Probenecid (an anion transport inhibitor to prevent dye leakage).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

PGD2 as the agonist.

-

Test compound and positive control antagonist.

-

Black, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Seed the CRTh2-expressing cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.

-

Prepare the dye-loading solution according to the manufacturer's instructions, typically containing the fluorescent dye and probenecid in Assay Buffer.

-

Aspirate the culture medium from the cells and add the dye-loading solution to each well. Incubate for 1 hour at 37°C.

-

During incubation, prepare a plate containing serial dilutions of the test compound and positive control (antagonist plate) and another plate with the PGD2 agonist at a concentration that elicits a sub-maximal response (e.g., EC80).

-

Place the cell plate and the antagonist plate into the fluorescence plate reader.

-

Program the instrument to first add the test compounds/controls to the cell plate and incubate for 15-30 minutes.

-

Next, add the PGD2 agonist and immediately begin measuring fluorescence intensity kinetically over 2-3 minutes.

-

Data Analysis: Determine the maximum fluorescence response for each well after agonist addition. Calculate the percent inhibition of the PGD2 response for each concentration of the antagonist. Plot the percent inhibition against the log concentration of the antagonist and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 4: In Vitro Functional Assessment - Chemotaxis Assay

Principle of the Assay: A hallmark of CRTh2 activation is the directed migration of immune cells.[6] This assay quantifies the ability of the test compound to inhibit the migration of a CRTh2-expressing cell line (e.g., human eosinophils or Th2 cells) towards a PGD2 gradient. The assay is typically performed in a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the cells from the chemoattractant.

Materials:

-

CRTh2-expressing cells (e.g., primary human eosinophils or a Th2 cell line).

-

Chemotaxis chambers or plates (e.g., Transwell® inserts with 5 µm pores).

-

Assay Medium: RPMI-1640 with 0.5% BSA.

-

PGD2 as the chemoattractant.

-

Test compound and positive control antagonist.

-

Cell viability/quantification reagent (e.g., CellTiter-Glo®).

-

Luminescence plate reader.

Procedure:

-

Isolate and prepare the cells. Resuspend the cells in Assay Medium at a concentration of 1-2 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of the test compound, positive control, or vehicle (DMSO) for 30 minutes at 37°C.

-

Prepare the chemoattractant solutions. In the lower wells of the migration plate, add Assay Medium containing either PGD2 (at its optimal chemotactic concentration, e.g., 10-100 nM) or medium alone (negative control).

-

Place the porous inserts into the wells, creating an upper and lower chamber.

-

Add the pre-incubated cell suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

After incubation, carefully remove the inserts. Quantify the number of cells that have migrated to the lower chamber by measuring ATP content using a luminescent reagent like CellTiter-Glo®.

-

Data Analysis: Subtract the background signal from the negative control wells (no chemoattractant). Calculate the percent inhibition of migration for each antagonist concentration relative to the vehicle-treated positive control (PGD2 only). Plot the percent inhibition against the log concentration of the antagonist and fit the data to determine the IC50 value.

Data Interpretation and Expected Outcomes